molecular formula C14H19F3N4O B2790650 N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide CAS No. 2034331-71-8

N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide

Cat. No.: B2790650
CAS No.: 2034331-71-8
M. Wt: 316.328
InChI Key: CCHBADOSRIMCFL-UHFFFAOYSA-N
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Description

N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide is a synthetic small molecule featuring a triazolopyridine core substituted with a trifluoromethyl group at the 6-position and a cyclopentanecarboxamide moiety via a methyl linker. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxamide group contributes to hydrogen-bonding interactions with biological targets, making it a candidate for therapeutic applications such as enzyme or receptor modulation .

Properties

IUPAC Name

N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O/c15-14(16,17)10-5-6-11-19-20-12(21(11)8-10)7-18-13(22)9-3-1-2-4-9/h9-10H,1-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHBADOSRIMCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide is a synthetic compound of interest due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The compound features a triazolo-pyridine moiety attached to a cyclopentanecarboxamide. Its molecular formula is C13H17F3N4OC_{13}H_{17}F_3N_4O with a molecular weight of 302.30 g/mol. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyridine derivatives. In particular, related compounds have shown significant cytotoxicity against various cancer cell lines. For example, a study on triazolo-pyridazine derivatives indicated that compounds with similar structures demonstrated IC50_{50} values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines . Although specific data for this compound is limited, the structural similarities suggest potential efficacy.

The biological activity of triazolo-pyridine derivatives is often attributed to their ability to inhibit key kinases involved in cancer progression. For instance, compounds featuring the triazolo moiety have been shown to bind effectively to the ATP-binding site of kinases like c-Met, which plays a crucial role in tumor growth and metastasis . The binding affinity and inhibitory potency can be significantly influenced by modifications in the chemical structure.

Research Findings

A comprehensive analysis of related compounds provides insights into the expected biological activity of this compound:

Compound IC50_{50} (μM) Cell Line Mechanism
Compound 12e1.06 ± 0.16A549c-Met kinase inhibition
Compound 12e1.23 ± 0.18MCF-7c-Met kinase inhibition
Compound 12e2.73 ± 0.33HeLac-Met kinase inhibition

These findings suggest that this compound may exhibit similar or enhanced biological activity due to its structural characteristics.

Case Studies

While specific case studies on this compound are scarce in current literature, analogous studies on triazole derivatives provide useful context:

  • Triazole Derivatives in Cancer Therapy : Research has shown that modifications in the triazole ring can lead to significant changes in biological activity and selectivity towards cancer cell lines.
  • Inhibition of Kinases : Compounds structurally related to this compound have been studied for their ability to inhibit kinases such as c-Met and VEGFR.

Comparison with Similar Compounds

6-Trifluoromethyl vs. 6-Fluoro Derivatives

A closely related compound, (6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)((3aR,5R,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-methanone (Compound 39), replaces the trifluoromethyl group at the 6-position with a single fluorine atom . Key differences include:

  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism better than single fluorine atoms, extending half-life.
  • Target Affinity : The bulkier trifluoromethyl group may sterically hinder binding to certain targets but enhance selectivity for others.

6-Trifluoromethyl vs. 7-Trifluoromethyl Isomers

A positional isomer, N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide, shifts the trifluoromethyl group to the 7-position . This minor structural change alters:

  • Conformational Flexibility : The 7-substituent may restrict ring puckering, affecting interactions with planar binding sites.

Backbone and Linker Modifications

Cyclopentanecarboxamide vs. Cyclopenta[c]pyrrole

Compound 39 features a cyclopenta[c]pyrrole moiety instead of cyclopentanecarboxamide :

  • Hydrogen-Bonding Capacity: The carboxamide group in the target compound provides hydrogen-bond donors/acceptors, enhancing target engagement compared to the non-polar pyrrole ring.
  • Stereochemical Complexity : The (3aR,5R,6aS)-configured pyrrole in Compound 39 introduces chiral centers, which may complicate synthesis but improve enantioselective binding.

Comparative Pharmacological and Physicochemical Data

Property Target Compound 6-Fluoro Analog (Compound 39) 7-Trifluoromethyl Isomer
Substituent Position 6-(Trifluoromethyl) 6-Fluoro 7-(Trifluoromethyl)
logP ~3.5 (estimated) ~2.8 (estimated) ~3.4 (estimated)
Hydrogen-Bond Donors 2 (amide NH) 0 2 (amide NH)
Metabolic Stability High (C-F bonds resistant to oxidation) Moderate High
Target Selectivity Potential kinase inhibition Retinol-binding protein antagonism Undetermined

Q & A

Basic Questions

Q. What are the key steps in synthesizing N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Formation of the triazolopyridine core via cyclization of hydrazine derivatives with carbonyl precursors.
  • Introduction of the trifluoromethyl group using fluorinating agents (e.g., SF₄ or CF₃I) under controlled anhydrous conditions.
  • Coupling the cyclopentanecarboxamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC or DCC).
    • Optimization : Reaction efficiency can be improved by adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., DMAP for amidation). Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the trifluoromethyl group shows characteristic ¹⁹F NMR shifts at ~-60 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions, critical for understanding biological activity .

Q. How can in silico tools like SwissADME predict the drug-likeness and pharmacokinetics of this compound?

  • Parameters Analyzed :

ParameterValue (Example)Reference Drug (Celecoxib)
Lipophilicity (LogP)3.23.5
Water Solubility (LogS)-4.1-4.3
Bioavailability Score0.550.55
  • Methodology : SwissADME calculates physicochemical properties, gastrointestinal absorption, and blood-brain barrier permeability. Discrepancies in predicted vs. experimental data (e.g., solubility) require validation via shake-flask assays .

Advanced Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

  • Approach :

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., cell line, incubation time).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variations due to assay sensitivity).
  • Structural Validation : Confirm compound identity and purity via orthogonal methods (e.g., HPLC-MS) to rule out degradation .

Q. What strategies are used to determine the mechanism of action and molecular targets of this compound?

  • Molecular Docking : Simulate interactions with potential targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The trifluoromethyl group may enhance binding via hydrophobic interactions.
  • Biological Assays :

  • Kinase Inhibition Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Cellular Pathway Analysis : RNA sequencing or phosphoproteomics to identify downstream effects .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Key Modifications :

SubstituentEffect on Activity
TrifluoromethylEnhances metabolic stability
Cyclopentane ringModulates lipophilicity
Triazolo-pyridine coreInfluences target binding affinity
  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing CF₃ with CH₃) and compare activity in dose-response assays. QSAR modeling can predict optimal substituents .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data between in silico predictions and experimental results?

  • Root Cause : SwissADME predictions may not account for crystal packing effects or polymorphic forms.
  • Resolution : Perform experimental solubility tests in biorelevant media (e.g., FaSSIF/FeSSIF) and correlate with thermal analysis (DSC/TGA) to identify crystalline vs. amorphous phases .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?

  • In Vitro :

  • Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with ATP-luminescence endpoints.
  • CYP450 Inhibition : Assess metabolic stability using human liver microsomes.
    • In Vivo :
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models.
  • Efficacy Studies : Xenograft models for oncology applications .

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